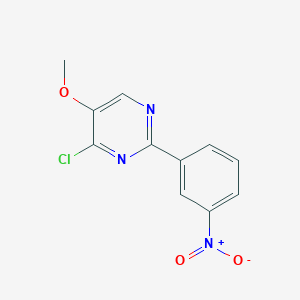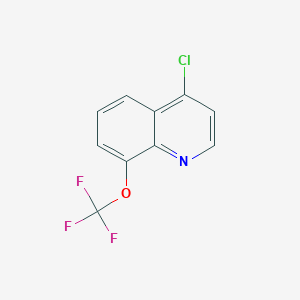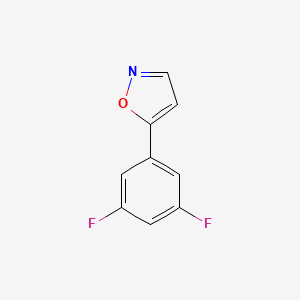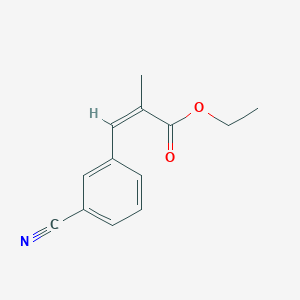
(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate
説明
(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate, also known as (Z)-2-cyano-3-(3-cyanophenyl)acrylate, is a chemical compound belonging to the family of acrylate esters. It is a colorless liquid with a faint odor and is used in the synthesis of various compounds. It is also used as a monomer in the production of polymers, and has applications in the fields of medicine, agriculture, and industry.
科学的研究の応用
Application in Synthetic Chemistry
- Summary of the Application: Ethyl cyanoacetate is used in the synthesis of coumarin-3-carboxylate ester, a type of coumarin derivative. Coumarin derivatives have gained significant attention due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
- Methods of Application or Experimental Procedures: The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
- Summary of the Results or Outcomes: The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . Low-transition-temperature mixture (LTTM) formed from L- proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter which not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .
Application in Crystal Phase-Controlled Synthesis
- Summary of the Application: The crystal phase control of noble metal nanomaterials has emerged as an efficient and versatile strategy to tune their properties . This is not a direct application of “(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate”, but it shows how the crystal phase of materials can be controlled for specific applications.
- Methods of Application or Experimental Procedures: The functional properties of noble metal nanomaterials are determined by their size, shape, composition, architecture and crystal structure/phase . The crystal phase control of these materials can be used to tune their properties .
- Summary of the Results or Outcomes: The crystal phase-dependent chemical and physical properties (e.g. chemical stability, magnetic, electrical and optical properties) and catalytic applications (e.g. oxygen reduction reaction, and oxidation reactions of formic acid, methanol and carbon monoxide) of noble metal nanomaterials are also briefly introduced .
Application in E/Z Photochemical Switches
- Summary of the Application: E/Z photochemical switches, including azobenzenes, overcrowded alkenes and switches based on the protonated Schiff base chromophore of rhodopsins, have various applications . This is not a direct application of “(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate”, but it shows how E/Z photochemical switches can be used.
- Methods of Application or Experimental Procedures: The syntheses, properties and applications of several types of E/Z photochemical switches are presented .
- Summary of the Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application in Crystal Phase-Controlled Synthesis
- Summary of the Application: The crystal phase control of noble metal nanomaterials has emerged as an efficient and versatile strategy to tune their properties . This is not a direct application of “(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate”, but it shows how the crystal phase of materials can be controlled for specific applications.
- Methods of Application or Experimental Procedures: The functional properties of noble metal nanomaterials are determined by their size, shape, composition, architecture and crystal structure/phase . The crystal phase control of these materials can be used to tune their properties .
- Summary of the Results or Outcomes: The crystal phase-dependent chemical and physical properties (e.g. chemical stability, magnetic, electrical and optical properties) and catalytic applications (e.g. oxygen reduction reaction, and oxidation reactions of formic acid, methanol and carbon monoxide) of noble metal nanomaterials are also briefly introduced .
Application in E/Z Photochemical Switches
- Summary of the Application: E/Z photochemical switches, including azobenzenes, overcrowded alkenes and switches based on the protonated Schiff base chromophore of rhodopsins, have various applications . This is not a direct application of “(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate”, but it shows how E/Z photochemical switches can be used.
- Methods of Application or Experimental Procedures: The syntheses, properties and applications of several types of E/Z photochemical switches are presented .
- Summary of the Results or Outcomes: The specific results or outcomes are not detailed in the source .
特性
IUPAC Name |
ethyl (Z)-3-(3-cyanophenyl)-2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)10(2)7-11-5-4-6-12(8-11)9-14/h4-8H,3H2,1-2H3/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDAMUGGTNWDHJ-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=CC=C1)C#N)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



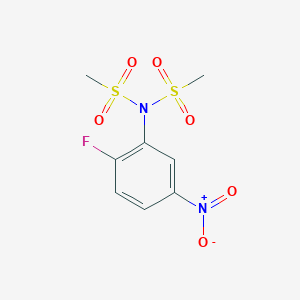
![2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1416535.png)
![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)
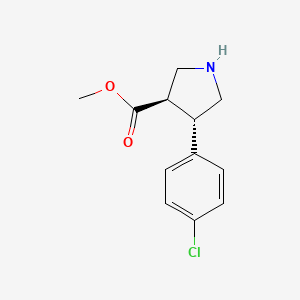
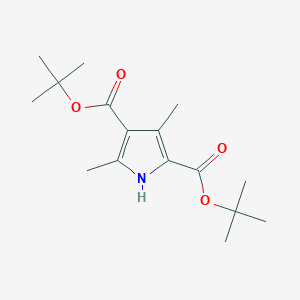
![[2-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1416539.png)
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)
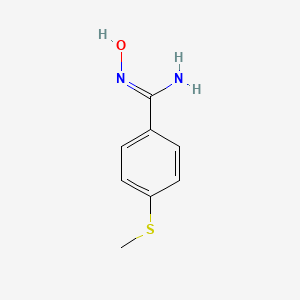
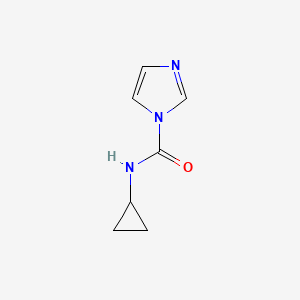
![N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1416547.png)
